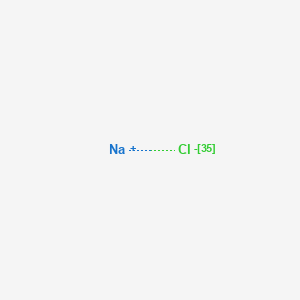
Sodium (~35~Cl)chloride
概要
説明
Sodium Chloride, also known as salt, common salt, table salt or halite, is an ionic compound with the chemical formula NaCl, representing a 1:1 ratio of sodium and chloride ions . It is the primary salt in seawater and in the extracellular fluid of many multicellular organisms .
Synthesis Analysis
Sodium Chloride is synthesized through various methods. One such method involves the active raw material of Sodium Chloride from the Pharmacopoeial specifications . Another method involves the use of a sodium in sodium chloride dispersion for the synthesis of nickel (0) and nickel (I) complexes from readily-prepared nickel (II) precursors .Molecular Structure Analysis
Sodium Chloride is an ionic compound with the chemical formula NaCl, representing a 1:1 ratio of sodium and chloride ions . The molecular weight of NaCl is 58.44 g/mol . It is a water-soluble compound with a sodium cation and chloride anion .Chemical Reactions Analysis
The reaction between sodium and chlorine is a classic chemistry demonstration that highlights how different the properties of a compound can be from its constituent elements . Sodium loses an electron, and chlorine gains that electron. This reaction is highly favorable because of the electrostatic attraction between the particles .Physical And Chemical Properties Analysis
Sodium Chloride is a white crystalline solid with a density of 2.165 g/mL, a melting point of 801 °C, and a boiling point is about 1,413 °C . It is also available as aqueous solutions with different concentrations, known as saline solutions .科学的研究の応用
Biological and Biomedical Labeling
Sodium (35Cl)chloride is utilized in biological and biomedical research for labeling purposes. The stable isotope of chlorine (35Cl) can be used to trace the movement of chloride ions in various biological systems. This is particularly useful in studies of ion channels and transporters, where understanding the flow of ions is crucial .
Target Materials for Nuclear Physics Research
In nuclear physics, Sodium (35Cl)chloride can serve as a target material. Researchers use stable isotopes like (35Cl) to study nuclear reactions and processes. The non-radioactive nature of (35Cl) makes it a safe choice for such experiments .
Crystallization Studies
Environmental Science
Sodium (35Cl)chloride is used in environmental science to study the transport and distribution of chloride ions in the environment. This can help in tracking pollution sources and understanding the impact of chloride on ecosystems .
Chemical Synthesis
In chemical synthesis, Sodium (35Cl)chloride can be used as a starting material or reagent. Its stable isotope composition allows for precise tracking of chemical reactions, which is beneficial for developing new synthetic methods and materials .
Material Science
Sodium (35Cl)chloride finds applications in material science, particularly in the development of new materials with specific isotopic compositions. This can influence the physical properties of materials, such as thermal conductivity and electrical resistance .
作用機序
Sodium Chloride is an essential nutrient and is used in healthcare to help prevent patients from becoming dehydrated . It is also suggested that saline inhibits SARS-CoV-2 replication in Vero cells; possible interactions involve the viral ACE2-entry mechanism (chloride-dependent ACE2 configuration), furin and 3CLpro (inhibition by NaCl), and the sodium channel ENaC .
将来の方向性
Contrasting results from human and animal studies emphasize the need for further studies to clarify whether salt intake affects cognition . Sodium Chloride has also received significant attention in the field of electrochemical energy due to its unique physicochemical properties, environmental friendliness, and low cost .
特性
IUPAC Name |
sodium;chlorine-35(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Na/h1H;/q;+1/p-1/i1+0; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWRFPIFSIZLT-XUGDXVOUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Na+].[35Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746486 | |
| Record name | Sodium (~35~Cl)chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.9586220 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (~35~Cl)chloride | |
CAS RN |
20510-55-8 | |
| Record name | Sodium (~35~Cl)chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chloride-35Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

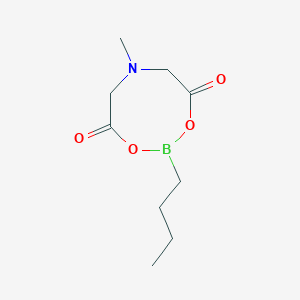
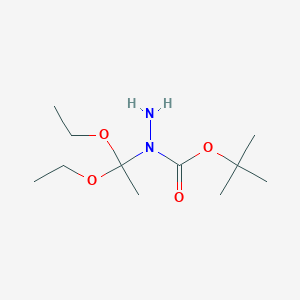
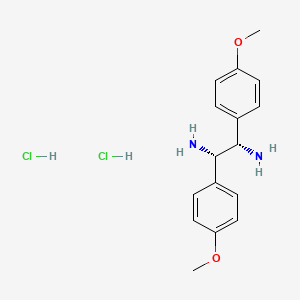
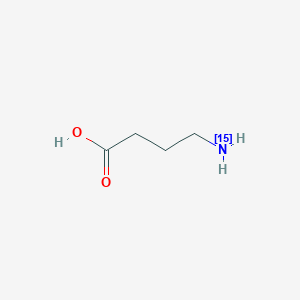

![6-Methyl-2-[(1Z)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512811.png)
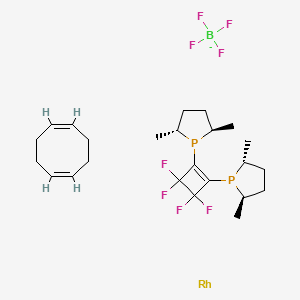


![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)
![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)

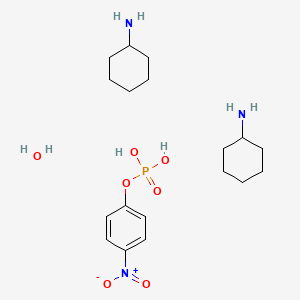
![Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide}](/img/structure/B1512823.png)